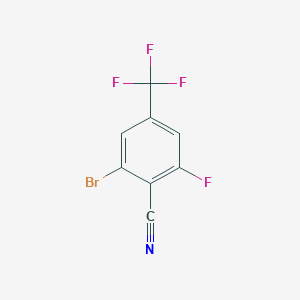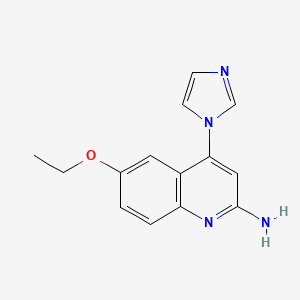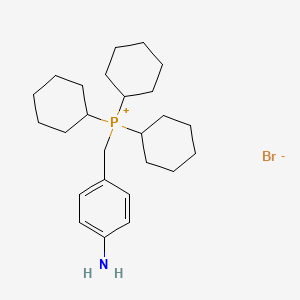
(4-Aminobenzyl)tricyclohexylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobenzyl)tricyclohexylphosphoniumbromide is a chemical compound that features a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group, paired with a bromide anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzyl)tricyclohexylphosphoniumbromide typically involves the reaction of tricyclohexylphosphine with 4-aminobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions
(4-Aminobenzyl)tricyclohexylphosphoniumbromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with different anions replacing the bromide.
科学的研究の応用
(4-Aminobenzyl)tricyclohexylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Aminobenzyl)tricyclohexylphosphoniumbromide involves its interaction with molecular targets through its phosphonium cation and amino group. The phosphonium cation can participate in various catalytic processes, while the amino group can form hydrogen bonds and interact with biological molecules. These interactions can influence biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- (4-Aminobenzyl)phosphonic acid
- (4-Aminobenzyl)phosphonic acid methyl ester
- (4-Aminobenzyl)phosphonic acid ethyl ester
Uniqueness
(4-Aminobenzyl)tricyclohexylphosphoniumbromide is unique due to its combination of a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
特性
分子式 |
C25H41BrNP |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
(4-aminophenyl)methyl-tricyclohexylphosphanium;bromide |
InChI |
InChI=1S/C25H41NP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h16-19,23-25H,1-15,20,26H2;1H/q+1;/p-1 |
InChIキー |
QFIMJBLQLKSXKR-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)[P+](CC2=CC=C(C=C2)N)(C3CCCCC3)C4CCCCC4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


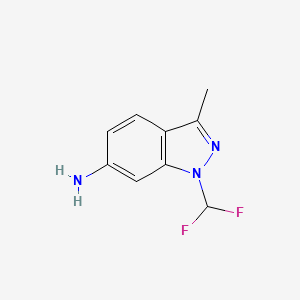
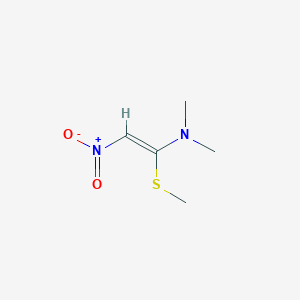
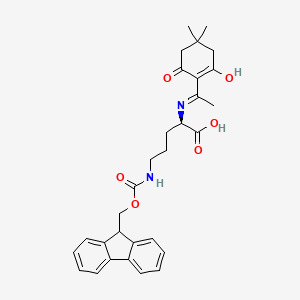


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)

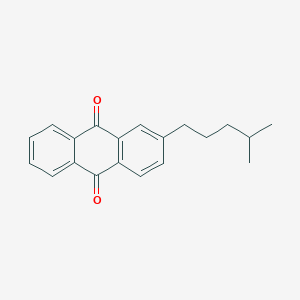
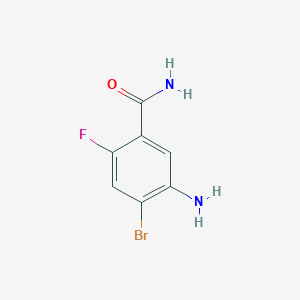
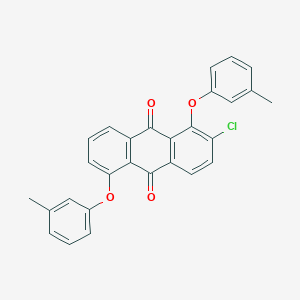
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
